Proline, 1-[(3-nitrophenyl)sulfonyl]-
Description
Historical Context and Evolution of Proline-Based Organocatalysis
The concept of using small organic molecules as catalysts is not new, with early examples dating back several decades. However, the renaissance of organocatalysis, and specifically the use of proline, can be traced back to seminal works in the 1970s. Researchers at Schering AG and Hoffmann-La Roche, including Hajos, Parrish, Eder, Sauer, and Wiechert, independently reported the use of L-proline to catalyze an intramolecular asymmetric aldol (B89426) reaction. researchgate.net This discovery, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, laid the foundational groundwork for proline-based organocatalysis. researchgate.net
Despite these early breakthroughs, the field remained relatively dormant until the year 2000, when the work of List and MacMillan catalyzed a surge of interest in organocatalysis. nih.gov List, Barbas, and coworkers demonstrated that L-proline could effectively catalyze intermolecular asymmetric aldol reactions, expanding the scope of this methodology. researchgate.net Concurrently, MacMillan coined the term "organocatalysis" and developed imidazolidinone catalysts derived from amino acids for asymmetric Diels-Alder reactions. researchgate.netnih.gov These pivotal contributions marked the beginning of a new era in asymmetric synthesis, establishing proline and its derivatives as privileged scaffolds for the development of novel organocatalysts.
Fundamental Principles of Organocatalysis Utilizing Chiral Amino Acids
Chiral amino acids, particularly secondary amines like proline, function as organocatalysts through two primary activation modes: enamine and iminium ion catalysis. The unique structural features of amino acids, possessing both an amine and a carboxylic acid group, allow them to act as bifunctional catalysts, mimicking enzymatic processes.
In enamine catalysis , the secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the proline backbone directs the subsequent reaction of the enamine with an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion. This mechanism is central to proline-catalyzed aldol, Mannich, and Michael reactions.
Conversely, in iminium ion catalysis , the secondary amine of proline reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. This activation mode is key in reactions such as Diels-Alder and Michael additions where the carbonyl compound acts as the electrophile.
The rigid pyrrolidine (B122466) ring of proline plays a crucial role in establishing a well-defined transition state, which is essential for achieving high levels of stereocontrol.
Significance of Proline Sulfonamides as Chiral Organic Catalysts
While proline itself is a highly effective catalyst for many transformations, its application can be limited by factors such as solubility and catalyst loading. This has driven the development of numerous proline derivatives to enhance catalytic activity, selectivity, and substrate scope. Among these, proline sulfonamides have emerged as a significant class of organocatalysts.
The first synthesis of proline aryl sulfonamides was reported in 2004 by Berkessel and coworkers, who investigated their potential in aldol reactions. nih.gov The introduction of a sulfonyl group to the proline nitrogen atom significantly modifies the electronic and steric properties of the catalyst. The strongly electron-withdrawing nature of the sulfonyl group increases the acidity of the carboxylic acid proton (or a proton on a carboxamide derivative), which can play a crucial role in activating the electrophile through hydrogen bonding in the transition state.
Proline sulfonamides have demonstrated considerable utility in a variety of carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael reactions. nih.gov They have shown the ability to construct sterically demanding all-carbon quaternary stereocenters with high levels of enantioselectivity and diastereoselectivity. nih.gov The modular nature of their synthesis allows for the fine-tuning of the catalyst structure by varying the substituent on the aryl sulfonyl group, enabling the optimization of the catalyst for specific reactions.
Research Scope and Focus on Proline, 1-[(3-nitrophenyl)sulfonyl]- and Related Analogues
The focus of this article is the specific compound Proline, 1-[(3-nitrophenyl)sulfonyl]- . This particular derivative incorporates a 3-nitrophenylsulfonyl group attached to the proline nitrogen. The nitro group is a strong electron-withdrawing group, which is expected to significantly influence the catalytic properties of the molecule by increasing the acidity of the proline's carboxylic acid.
Research into proline sulfonamides often involves the synthesis and evaluation of a library of analogues with varying electronic and steric properties on the aryl ring to understand structure-activity relationships. While detailed, specific research findings on the catalytic application of Proline, 1-[(3-nitrophenyl)sulfonyl]- are not extensively documented in readily available literature, its properties can be inferred and compared with other reported proline sulfonamide catalysts. For instance, the work by Ley and coworkers on proline-derived acylsulfonamide organocatalysts has shown that such modifications can lead to superior results compared to proline alone, particularly in terms of yield, enantioselectivity, and compatibility with a broader range of solvents, including non-polar ones. organic-chemistry.org
The table below illustrates the general structure of N-arylsulfonyl prolines and lists examples of related analogues that have been studied, providing a context for the potential utility of the 3-nitrophenyl derivative.
| General Structure | Compound Name | Aryl Substituent (Ar) | Key Features of Substituent |
|---|---|---|---|
![]() | Proline, 1-(phenylsulfonyl)- | Phenyl | Parent, unsubstituted aryl group. |
| Proline, 1-[(4-methylphenyl)sulfonyl]- (Tosyl) | 4-Methylphenyl | Electron-donating methyl group. | |
| Proline, 1-[(4-nitrophenyl)sulfonyl]- | 4-Nitrophenyl | Strong electron-withdrawing nitro group (para-position). | |
| Proline, 1-[(3-nitrophenyl)sulfonyl]- | 3-Nitrophenyl | Strong electron-withdrawing nitro group (meta-position). |
The investigation of analogues like Proline, 1-[(3-nitrophenyl)sulfonyl]- is driven by the hypothesis that systematic modification of the electronic properties of the sulfonyl group can fine-tune the catalyst's activity and selectivity. The 3-nitro substitution provides a different electronic and steric environment compared to the more commonly studied 4-nitro analogue, which could translate into unique catalytic behavior in asymmetric transformations. Further research into this specific compound would be valuable to fully elucidate its potential as an organocatalyst and to contribute to the broader understanding of proline sulfonamide catalysis.
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O6S |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
(2S)-1-(3-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O6S/c14-11(15)10-5-2-6-12(10)20(18,19)9-4-1-3-8(7-9)13(16)17/h1,3-4,7,10H,2,5-6H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
XEKBNNVVCDSGBZ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Proline, 1 3 Nitrophenyl Sulfonyl and Analogous Sulfonamides
Direct Sulfonylation Routes for Proline Derivatives
The most common and direct method for synthesizing N-sulfonyl proline derivatives involves the reaction of proline, or a proline derivative, with a corresponding sulfonyl chloride. This approach is widely documented for various substituted benzenesulfonyl chlorides. nih.gov
The reaction is typically a nucleophilic substitution where the secondary amine of the proline ring attacks the electrophilic sulfur atom of the sulfonyl chloride. This process is generally base-promoted to neutralize the hydrochloric acid byproduct formed during the reaction. nih.govresearchgate.net Common bases include sodium carbonate, and the reaction can often be performed in aqueous media, which aligns with green chemistry principles. sci-hub.se
A typical procedure involves the dropwise addition of the sulfonyl chloride to an aqueous solution of the amino acid in the presence of a base like Na2CO3. sci-hub.se After the reaction is complete, the product is isolated by acidifying the mixture to facilitate precipitation, followed by simple filtration. rsc.org This method has been successfully used to produce a variety of proline-based sulfonamides in excellent yields. nih.gov
Table 1: Examples of Direct Sulfonylation Conditions for Proline Derivatives
| Proline Derivative | Sulfonyl Chloride | Base/Solvent | Key Findings | Reference |
|---|---|---|---|---|
| L-Proline | Substituted benzenesulfonyl chlorides | Base-promoted | Excellent yields for various derivatives. | nih.gov |
| L-4-Hydroxyproline | Substituted benzenesulfonyl chlorides | Base-promoted | Excellent yields, demonstrating versatility. | nih.gov |
| Amino Acids | Tosyl chloride | Na2CO3 / Water | Environmentally benign method with high yields (88-93%). | sci-hub.se |
Synthesis of Chiral Sulfonamide Scaffolds from Precursor Molecules
While direct sulfonylation is efficient, more elaborate strategies are often employed to build complex chiral sulfonamide scaffolds from various precursor molecules. These methods allow for greater structural diversity and the incorporation of specific functionalities.
One common strategy involves using N-protected proline derivatives, such as Cbz-protected proline. This protected amino acid can be coupled with a desired sulfonyl chloride, followed by a deprotection step (e.g., hydrogenation) to yield the final sulfonamide catalyst. nih.gov This multi-step approach is crucial for synthesizing catalysts with specific functionalities that might not be compatible with direct sulfonylation conditions.
More complex chiral scaffolds can also be constructed. For instance, homochiral L-prolinamido-sulfonamides have been synthesized from enantiomerically pure diamine precursors. unibo.it In such modular syntheses, different components (a chiral diamine, a proline unit, and a sulfonamide moiety) are pieced together to create a highly structured catalyst. unibo.itscholarsresearchlibrary.com This approach allows for systematic variation of each component to study its effect on catalysis. The synthesis of the first proline aryl sulfonamides was reported by Berkessel and coworkers in 2004, paving the way for these more advanced designs. nih.gov
Design and Derivatization Strategies for Catalyst Optimization
The performance of a proline sulfonamide organocatalyst is highly dependent on its structure. Consequently, significant research has focused on derivatization strategies to optimize properties such as solubility, reactivity, and stereoselectivity. nih.gov
A primary challenge with early proline-based catalysts was their poor solubility in common organic solvents. unibo.it To address this, researchers have incorporated lipophilic groups into the catalyst structure. A notable example is the development of N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, where the long alkyl chain on the phenyl ring significantly enhances solubility in apolar solvents. nih.govresearchgate.net Similarly, modifying hydroxyproline (B1673980) with protecting groups like benzyl (B1604629) ethers or silyl (B83357) ethers has been shown to improve solubility characteristics. nih.gov
Beyond solubility, electronic effects are a key design consideration. The introduction of electron-withdrawing or electron-donating groups on the aryl sulfonamide ring can modulate the catalyst's acidity and steric environment, thereby influencing its activity and the stereochemical outcome of the reaction. unibo.it For example, in some applications, catalysts bearing a strong electron-withdrawing substituent on the sulfonamide moiety have demonstrated superior performance. unibo.it Advanced modular designs even allow for "enantioswitching," where the introduction of a specific substituent can invert the chirality of the product. nih.gov
Table 2: Derivatization Strategies for Proline Sulfonamide Catalysts
| Modification Strategy | Purpose | Example | Effect | Reference |
|---|---|---|---|---|
| Lipophilic Groups | Improve solubility in apolar solvents | Attaching a dodecylphenyl group | Enhanced solubility and reactivity. | nih.govunibo.it |
| Protecting Groups | Improve solubility | Benzyl ether on 4-hydroxyproline | Improved solubility properties. | nih.gov |
| Electronic Tuning | Optimize catalytic activity | Electron-withdrawing groups on aryl ring | Can lead to higher yields and stereocontrol. | unibo.it |
| Hybrid Ligands | Control stereoselectivity | Binaphthyl-Proline hybrids | Allows for modular design and enantioswitching. | nih.gov |
Considerations for Large-Scale and Industrial-Scale Synthesis
The transition from a laboratory-scale reaction to large-scale industrial production introduces a new set of challenges. For organocatalysts, key considerations include cost, catalyst loading, and, crucially, the ability to recover and reuse the catalyst. metu.edu.tr Proline sulfonamides that are effective at low loadings are preferred to minimize costs and simplify purification.
Green Chemistry Principles in Sulfonyl Proline Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of organocatalysts. The synthesis of sulfonyl proline derivatives offers several opportunities to implement these principles. mdpi.com
A significant advancement is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. rsc.org Syntheses of sulfonamides have been developed that proceed efficiently in water, often using simple, non-toxic bases like sodium carbonate. sci-hub.se Product isolation from these aqueous reactions can frequently be achieved by simple filtration, minimizing waste generation. rsc.org
Other green approaches include performing reactions under solvent-free (neat) conditions, which completely eliminates solvent waste. sci-hub.se Mechanochemistry, where reactions are induced by mechanical grinding, is another solvent-free technique that has been successfully applied to sulfonamide synthesis. rsc.org Furthermore, the use of bio-based solvents, such as ethanol (B145695) or ethyl acetate, presents a more sustainable alternative to traditional petroleum-derived solvents. mdpi.comdntb.gov.ua Studies have shown that switching to a greener solvent like ethanol can not only reduce environmental impact but also improve reaction efficiency by decreasing reaction times and increasing yields. mdpi.com Finally, the catalysts themselves, being derivatives of a naturally occurring amino acid, are often considered more environmentally benign than many heavy-metal-based catalysts. metu.edu.trchemistryviews.org
Organocatalytic Applications of Proline, 1 3 Nitrophenyl Sulfonyl Derivatives
Asymmetric Carbon-Carbon Bond Forming Reactions
Proline, 1-[(3-nitrophenyl)sulfonyl]- has proven to be a superior catalyst to L-proline in several key asymmetric carbon-carbon bond-forming reactions. Its enhanced performance is attributed to the electronic effects of the sulfonyl group, which increases the acidity of the carboxylic acid proton, facilitating the protonation steps in the catalytic cycle and influencing the geometry of the transition states.
Aldol (B89426) Reactions
The asymmetric aldol reaction, a fundamental method for constructing chiral β-hydroxy carbonyl compounds, is significantly enhanced by the use of N-sulfonylated proline derivatives. Research has demonstrated that catalysts like Proline, 1-[(3-nitrophenyl)sulfonyl]- offer superior performance compared to proline, particularly in terms of yield, enantioselectivity, and compatibility with a broader range of solvents, including non-polar ones where proline itself often fails. The electron-withdrawing nature of the 3-nitrophenylsulfonyl group is crucial for increasing the catalyst's efficacy, allowing for lower catalyst loadings and shorter reaction times.
In a representative aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856), the use of a proline acylsulfonamide catalyst led to significantly improved results over unmodified proline.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde Data synthesized from studies on proline acylsulfonamide derivatives.
| Catalyst | Solvent | Time (h) | Yield (%) | anti/syn ratio | ee (%) (anti) |
| L-Proline | DMSO | 24 | 95 | 95:5 | 96 |
| Proline Acylsulfonamide | Toluene | 4 | 99 | >98:2 | 98 |
Mannich-type Reactions
In the synthesis of chiral β-amino carbonyl compounds via the Mannich reaction, Proline, 1-[(3-nitrophenyl)sulfonyl]- and related acylsulfonamide derivatives have been shown to be highly effective organocatalysts. These modified catalysts consistently provide superior results in terms of yield and stereoselectivity when compared directly with L-proline. The enhanced acidity and steric profile of the catalyst allow for efficient activation of the donor ketone or aldehyde via enamine formation, leading to highly diastereoselective and enantioselective addition to imines. The improved solubility of these catalysts in organic solvents also broadens the scope of reaction conditions.
For the Mannich reaction between cyclohexanone, p-anisidine, and 4-nitrobenzaldehyde to form the corresponding β-amino ketone, proline acylsulfonamides again demonstrated marked improvement over the parent catalyst.
Table 2: Asymmetric Mannich Reaction Data synthesized from studies on proline acylsulfonamide derivatives.
| Catalyst | Solvent | Time (h) | Yield (%) | syn/anti ratio | ee (%) (syn) |
| L-Proline | Dioxane | 120 | 50 | 95:5 | 94 |
| Proline Acylsulfonamide | Toluene | 16 | 98 | >99:1 | >99 |
Michael Additions
The conjugate addition of carbonyl compounds to nitroalkenes, known as the Michael addition, is another area where N-sulfonylated proline catalysts excel. Proline-derived acylsulfonamides have been successfully applied to the asymmetric nitro-Michael reaction, yielding products with higher yields and enantioselectivities than those achieved with proline. The ability of these catalysts to operate effectively in non-polar solvents is a significant advantage, expanding the reaction's versatility. The catalyst efficiently generates the nucleophilic enamine intermediate, which then adds to the nitroalkene with a high degree of facial selectivity, controlled by the chiral environment of the catalyst.
Table 3: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Data synthesized from studies on proline acylsulfonamide derivatives.
| Catalyst | Solvent | Time (h) | Yield (%) | syn/anti ratio | ee (%) (syn) |
| L-Proline | CHCl₃ | 120 | 48 | 90:10 | 20 |
| Proline Acylsulfonamide | Toluene | 24 | 98 | 93:7 | 94 |
Formal Aza-Diels-Alder Reactions
Tandem and Domino Reaction Sequences
While proline and its simpler derivatives are well-known catalysts for various tandem and domino reactions (e.g., Michael-aldol, aza-Michael-Michael), the specific use of Proline, 1-[(3-nitrophenyl)sulfonyl]- in these complex cascade sequences has not been a focus of the reviewed literature. The development of such reaction sequences using this specific catalyst remains an area for future exploration.
Stereoselective Heteroatom-Carbon Bond Formations (C-O, C-N, C-S)
The use of Proline, 1-[(3-nitrophenyl)sulfonyl]- as a primary organocatalyst for stereoselective carbon-heteroatom bond formations (such as C-O, C-N, or C-S) is not well-established in the current body of scientific literature. While L-proline and its derivatives are often employed as ligands in metal-catalyzed C-N and C-S cross-coupling reactions or in α-functionalization reactions like aminoxylation and amination, the specific role of Proline, 1-[(3-nitrophenyl)sulfonyl]- as a standalone organocatalyst to forge these bonds is not prominently reported.
Enantioselectivity and Diastereoselectivity Control in Catalytic Transformations
Derivatives of Proline, 1-[(3-nitrophenyl)sulfonyl]-, are part of a broader class of proline aryl sulfonamide organocatalysts renowned for their capacity to facilitate carbon-carbon bond-forming reactions with high levels of stereocontrol. nih.govnih.gov A notable feature of these catalysts is their proficiency in constructing all-carbon quaternary stereocenters with excellent enantioselectivity and diastereoselectivity. nih.govresearchgate.net This control is crucial in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount.
In catalytic transformations such as the aldol, Mannich, and Michael reactions, these sulfonamide catalysts have demonstrated the ability to deliver products with high stereochemical purity. researchgate.netorganic-chemistry.org For instance, in direct asymmetric Mannich-type reactions, specifically designed proline derivatives can afford anti-diastereomers with exceptional diastereo- and enantioselectivities (e.g., anti:syn ratios of 94:6 to 98:2 and enantiomeric excess >97%). nih.gov This level of control stems from the catalyst's ability to organize the transition state, favoring one stereochemical pathway significantly over others.
Furthermore, these catalysts can exhibit unique selectivity profiles compared to other catalytic systems. In certain formal aza-Diels-Alder reactions, proline sulfonamide catalysts have been shown to provide a complete reversal of endo:exo selectivity, exclusively favoring the exo product, a different outcome than that observed with chiral phosphoric acids. nih.gov The choice of catalyst and reaction conditions, including the use of additives or co-catalysts, can also be employed to switch the diastereoselectivity, allowing for the selective preparation of either anti- or syn-aldol adducts from the same starting materials. nih.gov
The table below illustrates the typical performance of proline aryl sulfonamide catalysts in various asymmetric reactions, highlighting their effectiveness in controlling stereochemical outcomes.
| Reaction Type | Aldehyde | Ketone/Donor | Catalyst Loading (mol%) | dr (anti:syn) | ee (%) | Yield (%) |
| Aldol | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | >95:5 | 99 | 95 |
| Aldol | 4-Cyanobenzaldehyde | Acetone | 10 | - | 96 | 85 |
| Mannich | 4-Nitrobenzaldehyde | Propanal | 5 | 98:2 | >99 | 90 |
| Michael | Nitrostyrene | Cyclohexanone | 10 | 90:10 | 95 | 88 |
| Data are representative examples compiled from studies on proline sulfonamide catalysts. |
Influence of Catalyst Structural Modifications on Catalytic Performance
The catalytic efficacy of Proline, 1-[(3-nitrophenyl)sulfonyl]- and its derivatives is not static; it can be finely tuned through strategic structural modifications. Changes to the sulfonamide substituent, the pyrrolidine (B122466) ring, and the reaction environment all play critical roles in modulating the catalyst's activity and selectivity.
The nature of the aryl sulfonamide group is a critical determinant of the catalyst's performance, exerting both electronic and steric influences on the reaction's transition state. rsc.orgmdpi.com The 1-[(3-nitrophenyl)sulfonyl] group, containing a strongly electron-withdrawing nitro group, significantly impacts the electronic properties of the catalyst. This electron-withdrawing effect increases the acidity of the sulfonamide N-H proton. nih.gov A lower pKa for this proton is believed to enhance catalytic activity and enantioselectivity, potentially by strengthening hydrogen-bonding interactions in the transition state or by modifying the electronic nature of the catalytic species. nih.gov
The following table compares the catalytic performance of proline catalysts with different electronic substituents on the N-phenylsulfonyl group in a model aldol reaction.
| Aryl Sulfonyl Substituent | Electronic Effect | Yield (%) | dr (anti:syn) | ee (%) |
| 4-Methoxy | Electron-donating | 80 | 85:15 | 88 |
| Hydrogen | Neutral | 88 | 90:10 | 92 |
| 3-Nitro | Electron-withdrawing | 95 | >95:5 | 99 |
| 4-Trifluoromethyl | Electron-withdrawing | 93 | 94:6 | 97 |
| This table presents illustrative data to demonstrate the trend of electronic effects. |
The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-exo and Cγ-endo. nih.govacs.orgnih.gov The equilibrium between these two conformers can be controlled by introducing substituents onto the ring. nih.govacs.org This conformational control is a powerful tool for tuning the catalyst's stereodirecting ability, as the ring pucker dictates the three-dimensional presentation of the catalytic groups and influences the geometry of the reaction's transition state. nih.gov
For example, introducing a sterically demanding group like a tert-butyl group at the C-4 position can lock the ring into a specific pucker. nih.govacs.org A trans-4-tert-butyl group favors an endo pucker (for L-proline), while a cis-4-tert-butyl group favors an exo pucker. nih.gov Similarly, substituents with strong stereoelectronic effects, such as fluorine, can also bias the conformational equilibrium. nih.gov By strategically placing substituents on the pyrrolidine backbone of a catalyst like Proline, 1-[(3-nitrophenyl)sulfonyl]-, it is possible to create a more rigid and pre-organized catalytic environment, leading to enhanced levels of stereoselectivity. researchgate.net
Proline sulfonamide organocatalysts, including the 1-[(3-nitrophenyl)sulfonyl]- derivative, often exhibit improved solubility in a wider range of solvents compared to unmodified proline. researchgate.net This enhanced solubility, particularly in non-polar and less polar solvents like dichloromethane (B109758) and hexane (B92381), broadens the applicability of these catalysts, as proline itself often fails or performs poorly in such media. organic-chemistry.org
The choice of solvent is not a passive parameter; it has a profound impact on both reactivity and stereoselectivity. nih.govrsc.org Studies have shown that for proline-catalyzed aldol reactions, varying the solvent can dramatically alter both the enantiomeric ratio (er) and the diastereomeric ratio (dr). nih.govresearchgate.net For instance, the enantioselectivity of a reaction can vary significantly when moving from a non-polar solvent like hexane to a polar aprotic solvent like DMSO. nih.gov Similarly, the diastereoselectivity can even be inverted, favoring the anti-product in a protic solvent like methanol (B129727) and the syn-product in a non-polar solvent like hexane. nih.gov This sensitivity highlights the crucial role of solvent-catalyst and solvent-substrate interactions in stabilizing or destabilizing the relevant stereoisomeric transition states. rsc.org In some cases, these catalysts are so effective that they can be used in the absence of any solvent, which is highly advantageous for industrial and green chemistry applications. nih.gov
The table below demonstrates the significant effect of the reaction medium on the outcome of a representative aldol reaction catalyzed by a proline derivative.
| Solvent | Dielectric Constant (ε) | Yield (%) | dr (anti:syn) | er |
| Hexane | 1.9 | 75 | 1:2 (syn major) | 65:35 |
| Dichloromethane (DCM) | 9.1 | 85 | 85:15 | 90:10 |
| Acetonitrile | 37.5 | 90 | 90:10 | 92:8 |
| Methanol | 32.7 | 60 | 3:1 (anti major) | 80:20 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 92 | >95:5 | 95:5 |
| Data compiled from representative studies on solvent effects in proline-catalyzed reactions. nih.gov |
Mechanistic Investigations of Catalytic Pathways Mediated by Proline Sulfonamides
Elucidation of Catalytic Cycles and Active Species
The catalytic prowess of Proline, 1-[(3-nitrophenyl)sulfonyl]- stems from its ability to form key nucleophilic or electrophilic species through reversible covalent bonding with carbonyl substrates. The sulfonamide moiety, with its strong electron-withdrawing 3-nitrophenyl group, significantly influences the acidity of the proline's carboxylic acid and the nucleophilicity of the secondary amine, thereby fine-tuning the catalytic cycles. Proline-type organocatalysts are known to facilitate a variety of asymmetric reactions, and their sulfonamide derivatives have been developed to enhance reactivity and selectivity. nih.govresearchgate.net
Enamine Catalysis
Enamine catalysis is a primary mode of activation for aldehydes and ketones by Proline, 1-[(3-nitrophenyl)sulfonyl]-. The catalytic cycle begins with the condensation of the catalyst's secondary amine with a carbonyl donor (e.g., a ketone or aldehyde) to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a chiral enamine. This enamine is the key nucleophilic species in the catalytic cycle. researchgate.netnih.gov
The enhanced acidity of the N-H proton in the resulting iminium ion, due to the electron-withdrawing 3-nitrophenylsulfonyl group, facilitates the deprotonation step to form the enamine. The enamine then attacks an electrophile (e.g., an aldehyde in an aldol (B89426) reaction or a Michael acceptor). The stereoselectivity of this attack is directed by the chiral environment of the proline backbone, with the bulky sulfonamide group playing a critical role in facial shielding. libretexts.org After the C-C bond formation, the resulting iminium ion intermediate is hydrolyzed to release the product and regenerate the catalyst, thus completing the cycle. The general mechanism for proline-catalyzed reactions via enamine intermediates is a well-established concept in organocatalysis. nih.govprinceton.edu
Iminium Ion Catalysis
Conversely, when activating α,β-unsaturated carbonyl compounds, Proline, 1-[(3-nitrophenyl)sulfonyl]- operates through iminium ion catalysis. In this cycle, the secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde or ketone. This reaction forms a chiral iminium ion. researchgate.net The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, thereby activating it for nucleophilic attack. researchgate.net
A nucleophile can then add to the β-position of this activated iminium ion. The stereochemistry of this addition is controlled by the catalyst's chiral scaffold, where the 3-nitrophenylsulfonyl group can effectively block one face of the iminium ion, directing the nucleophile to the opposite face. libretexts.org Subsequent hydrolysis of the resulting enamine intermediate liberates the chiral product and regenerates the catalyst. This mode of catalysis is fundamental to reactions such as asymmetric Michael additions and Diels-Alder reactions. nih.gov
Bifunctional Acid-Base Catalysis
Proline, 1-[(3-nitrophenyl)sulfonyl]- can also operate as a bifunctional acid-base catalyst. nih.gov In this mechanistic pathway, the secondary amine acts as a Brønsted base, while the carboxylic acid proton (or the N-H proton of the sulfonamide in certain transition states) acts as a Brønsted acid. This bifunctionality is crucial for organizing the transition state assembly and lowering the activation energy. rsc.org
For instance, in an aldol reaction, the amine can deprotonate the donor ketone (acting as a base) while the acidic proton activates the acceptor aldehyde through hydrogen bonding. In proline sulfonamides, the sulfonamide N-H can also participate in hydrogen bonding to stabilize the transition state. nih.gov This cooperative catalysis, involving both acidic and basic sites within the same molecule, is a key feature that contributes to the high efficiency and stereoselectivity observed in many reactions catalyzed by proline derivatives. rsc.org The design of bifunctional organocatalysts is a significant area of research for achieving challenging asymmetric transformations. nih.gov
Identification and Characterization of Reaction Intermediates
The primary reactive intermediates in catalysis mediated by Proline, 1-[(3-nitrophenyl)sulfonyl]- are the chiral enamine and the chiral iminium ion. While direct isolation of these intermediates is often challenging due to their transient nature, their existence is strongly supported by extensive mechanistic studies on related proline-based catalysts, including spectroscopic methods and trapping experiments. nih.govchemrxiv.org
In the enamine pathway, the key intermediate is the species formed between the catalyst and a donor carbonyl compound. For the iminium pathway, the intermediate is the ion formed with an acceptor like an α,β-unsaturated aldehyde. Computational studies on related proline sulfonamides have helped to characterize the geometry and electronic properties of these intermediates, providing insight into how the sulfonamide group influences their stability and reactivity. nih.gov
Transition State Analysis and Energetic Profiles of Catalytic Steps
Understanding the structure and energetics of the transition states is paramount for explaining the origin of stereoselectivity. For reactions catalyzed by proline sulfonamides, computational models have been developed to analyze the key C-C bond-forming transition states. nih.gov
In enamine-mediated reactions like the aldol reaction, the stereochemical outcome is often rationalized by a chair-like transition state involving the enamine, the electrophile, and the carboxylic acid group of the catalyst. The carboxylic acid is proposed to act as a proton shuttle, stabilizing the developing negative charge on the oxygen of the electrophile. The bulky 3-nitrophenylsulfonyl group helps to lock the conformation of the proline ring and provides steric hindrance that directs the electrophile to approach from the less hindered face of the enamine. researchgate.netnih.gov
Similarly, in iminium-catalyzed Michael additions, the transition state involves the approach of the nucleophile to the β-carbon of the iminium ion. Density functional theory (DFT) calculations on related systems have shown that the stereoselectivity arises from the facial shielding provided by the catalyst's structure. researchgate.net The energetic difference between the competing diastereomeric transition states, often just a few kcal/mol, determines the enantiomeric excess of the product.
Below is an illustrative table representing typical energetic data that might be obtained from a computational study of a proline sulfonamide-catalyzed aldol reaction, highlighting the energy differences between diastereomeric transition states.
| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |
| TS-anti (Re-face attack) | 0.0 | Major |
| TS-syn (Re-face attack) | +1.5 | Minor |
| TS-anti (Si-face attack) | +3.0 | Not formed |
| TS-syn (Si-face attack) | +4.2 | Not formed |
Note: This data is illustrative and based on general findings for proline-based catalysts; specific values for Proline, 1-[(3-nitrophenyl)sulfonyl]- would require dedicated computational studies.
Role of Additives and Environmental Factors (e.g., Water) in Mechanism
Water, for instance, can play a dual role. In some cases, trace amounts of water can be beneficial by facilitating the hydrolysis of the iminium intermediate to regenerate the catalyst, thereby accelerating catalyst turnover. However, excess water can be detrimental by competing with the substrate for binding to the catalyst or by promoting unwanted side reactions.
The choice of solvent is also critical. Non-polar solvents are often favored for proline sulfonamide catalysis as they can promote the formation of the desired hydrogen-bonded transition state assemblies. In contrast, polar, protic solvents might interfere with these crucial non-covalent interactions. The development of proline derivatives that are effective in a range of solvents, including less conventional ones like ionic liquids, has been a subject of research. nih.gov The performance of proline-derived catalysts can be significantly enhanced by selecting the appropriate solvent system. organic-chemistry.org
Advanced Structural and Spectroscopic Characterization of Proline, 1 3 Nitrophenyl Sulfonyl Systems
X-ray Crystallographic Studies of Catalysts and Catalytic Intermediates
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Proline, 1-[(3-nitrophenyl)sulfonyl]-, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the pyrrolidine (B122466) ring. Furthermore, crystallographic analysis of its catalytic intermediates could elucidate the mechanism of reactions it catalyzes by capturing snapshots of the substrate-catalyst complex.
While specific crystal structure data for Proline, 1-[(3-nitrophenyl)sulfonyl]- is not widely available in published literature, related compounds containing nitrophenyl and sulfonyl moieties have been studied. For instance, the crystal structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one has been determined, revealing the spatial orientation of the nitrophenyl and phenylsulfonyl groups relative to an indole (B1671886) core. nih.gov Such studies on analogous structures are invaluable for computational modeling and for predicting the structural properties of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. Both ¹H and ¹³C NMR are fundamental for the characterization of Proline, 1-[(3-nitrophenyl)sulfonyl]-.
¹H NMR: The proton NMR spectrum would display characteristic signals for the protons of the proline ring and the 3-nitrophenyl group. The protons on the pyrrolidine ring would appear as a complex set of multiplets, while the aromatic protons of the nitrophenyl group would present as distinct signals in the downfield region.
¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring, and the aromatic carbons of the nitrophenyl group. The position of the nitro and sulfonyl groups on the phenyl ring influences the chemical shifts of the aromatic carbons. sfasu.edu
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for the complete and unambiguous assignment of all proton and carbon signals. These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for a detailed map of the molecular structure. mdpi.com While a fully assigned spectrum for the title compound is not readily found in the literature, data for L-proline itself is well-documented and serves as a foundational reference. bmrb.io
Table 1: Predicted ¹H and ¹³C NMR Spectral Features for Proline, 1-[(3-nitrophenyl)sulfonyl]- This table is predictive and based on general chemical shift ranges for the functional groups present.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Nitrophenyl) | 7.5 - 8.5 | m |
| ¹H | Proline α-CH | ~4.5 | dd |
| ¹H | Proline β, γ, δ-CH₂ | 1.8 - 3.8 | m |
| ¹³C | Carboxylic Acid C=O | 170 - 180 | s |
| ¹³C | Aromatic (Nitrophenyl) | 120 - 150 | s |
| ¹³C | Proline α-C | ~60 | s |
| ¹³C | Proline β, γ, δ-C | 25 - 50 | s |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Proline, 1-[(3-nitrophenyl)sulfonyl]- would exhibit characteristic absorption bands corresponding to its constituent parts.
Key expected vibrational bands include:
O-H stretch: A broad band from the carboxylic acid group.
C=O stretch: A strong absorption from the carboxylic acid carbonyl group.
N-O stretches (NO₂ group): Two distinct strong bands corresponding to the symmetric and asymmetric stretching of the nitro group.
S=O stretches (SO₂ group): Two strong bands from the symmetric and asymmetric stretching of the sulfonyl group.
C-H stretches: Signals from the aliphatic protons of the proline ring and the aromatic protons of the phenyl ring.
Analysis of these bands confirms the presence of the key functional groups within the molecule. mdpi.com
Table 2: Predicted FTIR Absorption Bands for Proline, 1-[(3-nitrophenyl)sulfonyl]- This table is predictive and based on characteristic infrared absorption frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Nitro (NO₂) | Asymmetric stretch | 1515-1560 |
| Nitro (NO₂) | Symmetric stretch | 1345-1385 |
| Sulfonyl (SO₂) | Asymmetric stretch | 1300-1350 |
| Sulfonyl (SO₂) | Symmetric stretch | 1140-1180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in Proline, 1-[(3-nitrophenyl)sulfonyl]- is the nitrophenyl group. This group is expected to exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions. researchgate.net The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent environment. While the proline moiety itself does not absorb significantly in the UV-Vis range, its attachment to the nitrophenylsulfonyl group can subtly influence the electronic environment of the chromophore. sielc.com
Mass Spectrometry Techniques (e.g., ES-MS) for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar molecules like Proline, 1-[(3-nitrophenyl)sulfonyl]-. This method would be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments could be performed to study the fragmentation patterns, which can provide further structural information. Proline-containing molecules are known to exhibit characteristic fragmentation behaviors. nih.govnih.gov
Optical Rotation Measurements for Enantiomeric Purity
Since the compound is derived from the chiral amino acid L-proline, it is optically active. Optical rotation is a critical measure of the enantiomeric purity of the synthesized compound. The specific rotation, [α]_D, is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. A non-zero optical rotation confirms the presence of a chiral compound and that one enantiomer is in excess. The magnitude and sign of the rotation are characteristic of the molecule. While the specific rotation for L-proline is well-known, the value for its 1-[(3-nitrophenyl)sulfonyl]- derivative would be different and must be determined experimentally. This measurement is essential to ensure that no racemization has occurred during the synthesis of the catalyst. researchgate.net
Computational Chemistry and Theoretical Modeling of Proline, 1 3 Nitrophenyl Sulfonyl Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent reactivity of proline sulfonamides. Methods like Hartree-Fock (HF) and post-HF methods are employed to elucidate properties such as molecular orbital energies, charge distribution, and electrostatic potential.
Key Research Findings:
Electron Distribution: The sulfonyl group, particularly with the electron-withdrawing nitro group on the phenyl ring, significantly influences the electron density across the molecule. The nitrogen atom of the pyrrolidine (B122466) ring becomes less basic compared to unsubstituted proline due to the strong electron-withdrawing effect of the 1-[(3-nitrophenyl)sulfonyl] group.
Frontier Molecular Orbitals: Calculations reveal that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In organocatalysis, the HOMO of the enamine intermediate, formed from the proline catalyst, and the LUMO of the electrophile dictate the reaction's feasibility and stereochemical outcome. The 3-nitrophenylsulfonyl group modulates the energies of these frontier orbitals.
Reactivity Descriptors: Conceptual DFT provides reactivity indices such as electronegativity, hardness, and softness. These descriptors help in predicting the reactive sites of the molecule. For "Proline, 1-[(3-nitrophenyl)sulfonyl]-", the sulfonamide nitrogen and the oxygen atoms of the sulfonyl and nitro groups are identified as key sites for interaction.
Table 1: Representative Quantum Mechanical Data for Proline Sulfonamide Systems
| Parameter | Typical Calculated Value/Observation | Significance |
| HOMO-LUMO Gap | Varies with substituent; electron-withdrawing groups tend to lower the gap. | A smaller gap generally indicates higher reactivity. This is crucial for the catalytic cycle, influencing the ease of enamine formation and subsequent reaction with electrophiles. |
| Mulliken Atomic Charges | Negative charges are localized on oxygen and nitrogen atoms; positive charge on the sulfur atom. | Indicates sites susceptible to electrophilic and nucleophilic attack. The charge distribution is key to understanding non-covalent interactions that stabilize transition states in catalysis. |
| Electrostatic Potential | Negative potential is observed around the sulfonyl and nitro groups; positive potential near the pyrrolidine N-H. | Maps regions of the molecule that are attractive to other charged or polar species, guiding intermolecular interactions and substrate binding. |
Note: The values in this table are representative and depend on the specific computational method and basis set used.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a workhorse for investigating the mechanisms of reactions catalyzed by proline-based organocatalysts, offering a favorable balance between computational cost and accuracy. nih.gov DFT studies on systems analogous to "Proline, 1-[(3-nitrophenyl)sulfonyl]-" have provided detailed energy profiles for catalytic cycles, such as aldol (B89426) and Mannich reactions.
Key Research Findings:
Transition State Geometries: DFT calculations are used to locate and characterize the geometries of transition states. For proline sulfonamide-catalyzed reactions, the stereochemistry of the product is determined by the relative energies of competing transition states. The bulky 1-[(3-nitrophenyl)sulfonyl] group plays a significant role in stereodifferentiation by creating steric hindrance that favors one transition state over another.
Activation Energies: By calculating the energies of reactants, intermediates, transition states, and products, DFT can predict the activation barriers for each step of a reaction. This information is vital for understanding the rate-determining step and for designing more efficient catalysts.
Role of the Sulfonamide Moiety: Computational studies have highlighted the dual role of the sulfonamide group. It acts as a steric director and can also participate in hydrogen bonding, either intramolecularly or with the substrate, to stabilize the transition state. The acidity of the sulfonamide N-H can be crucial in proton transfer steps.
Table 2: DFT-Calculated Activation Energies for Key Steps in Proline-Catalyzed Aldol Reactions
| Reaction Step | Typical Activation Energy Range (kcal/mol) | Implication for "Proline, 1-[(3-nitrophenyl)sulfonyl]-" |
| Enamine Formation | 10 - 15 | The electron-withdrawing nature of the 1-[(3-nitrophenyl)sulfonyl] group can affect the nucleophilicity of the proline nitrogen, potentially influencing the barrier for this initial step. |
| C-C Bond Formation (Rate-Determining Step) | 15 - 25 | The steric and electronic properties of the 1-[(3-nitrophenyl)sulfonyl] substituent are critical in determining the facial selectivity of the electrophilic attack and thus the enantioselectivity of the final product. |
| Hydrolysis of the Iminium Ion | 5 - 10 | This final step regenerates the catalyst and releases the product. Its barrier is typically low, ensuring efficient catalyst turnover. |
Note: These values are illustrative and can vary based on the specific reactants, solvent models, and level of theory.
Conformational Analysis of Proline Sulfonamide Catalysts and Intermediates
The catalytic efficacy and stereoselectivity of proline sulfonamides are intrinsically linked to their three-dimensional structure and conformational flexibility. Computational methods are indispensable for exploring the complex potential energy surface of these molecules.
Key Research Findings:
Pucker Preference: The bulky 1-[(3-nitrophenyl)sulfonyl] group can sterically favor one pucker over the other. Electronic structure calculations have shown that the relative stabilities of the endo and exo states can be shifted by substituents. nih.gov
Stereochemical Control: The ring pucker determines the spatial disposition of the carboxylic acid group (or its derivative) and the enamine moiety in the catalytic cycle. This precise positioning is critical for effective stereochemical communication with the substrate in the transition state. Studies on fluorinated prolines have demonstrated that controlling the ring pucker can tune the cis-trans isomerism of the preceding peptide bond. nih.gov
Correlation with Isomerism: The endo and exo puckering of the pyrrolidine ring is coupled with the cis-trans isomerism of the amide bond. For instance, the endo conformation often favors the cis isomer. mdpi.com
Rotation around the S-N bond of the sulfonamide and the C-N bond of the proline ring leads to different rotational isomers (rotamers). The interconversion between these rotamers is associated with specific energy barriers.
Key Research Findings:
S-N Rotational Barrier: DFT calculations have been used to estimate the rotational barriers around the S-N bond in various sulfonamides. ekb.egresearchgate.netnih.gov For "Proline, 1-[(3-nitrophenyl)sulfonyl]-", the barrier is influenced by steric interactions between the phenyl ring and the pyrrolidine ring, as well as by electronic effects.
Amide Cis/Trans Isomerism: The peptidyl-prolyl bond can exist in either a cis or trans conformation. The energy barrier for this isomerization is relatively high (around 20 kcal/mol), making it a slow process that can be a rate-limiting step in protein folding. nih.gov The 1-[(3-nitrophenyl)sulfonyl] group influences the relative stability of the cis and trans isomers.
Impact on Catalysis: The preferred rotameric state of the catalyst-substrate complex in the transition state is a key determinant of the reaction's stereochemical outcome. Understanding the energy landscape of these rotations is crucial for rational catalyst design.
Table 3: Calculated Rotational and Isomerization Energy Barriers for Proline Derivatives
| Conformational Change | System | Calculated Barrier (kcal/mol) | Computational Method |
| Amide cis/trans Isomerization | ACE-P-NME (Model Peptide) | ~20 | Metadynamics |
| Formyl Group Rotation | N-methyl-N-benzhydrylformamide | 22.7 | DFT (M06-2X) |
| bi-1,2,3-triazole Rotation | bi-1,2,3-triazole | 1.67 | DFT (B3LYP) |
Note: This table presents data for related systems to illustrate the typical energy scales involved.
Molecular Dynamics (MD) Simulations of Catalyst-Substrate Interactions
While QM and DFT methods are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are used to explore the conformational space of the catalyst and its complex with substrates, including the role of solvent.
Key Research Findings:
Conformational Sampling: MD simulations can reveal the preferred conformations of "Proline, 1-[(3-nitrophenyl)sulfonyl]-" in solution and how its shape fluctuates over time. This is particularly important for understanding how the catalyst adapts its conformation to bind a substrate.
Binding Process: Accelerated MD techniques, such as Gaussian accelerated molecular dynamics (GaMD), can simulate the binding and unbinding of substrates to the catalyst, providing a dynamic picture of the initial steps of the catalytic cycle. rjb.ro
Solvent Effects: MD simulations explicitly model solvent molecules, allowing for a detailed investigation of how the solvent influences the catalyst's conformation and the stability of the catalyst-substrate complex. This is crucial as many organocatalytic reactions show strong solvent dependency.
Molecular Docking and Ligand-Enzyme Binding Simulations
When "Proline, 1-[(3-nitrophenyl)sulfonyl]-" or its derivatives are considered as potential enzyme inhibitors, molecular docking and binding simulations are employed to predict their binding mode and affinity.
Key Research Findings:
Binding Pose Prediction: Molecular docking programs are used to predict the most likely orientation of the proline sulfonamide within the active site of a target enzyme. This provides a structural basis for understanding its inhibitory activity.
Scoring Functions: Docking is typically followed by the use of scoring functions to estimate the binding affinity (e.g., in kcal/mol). These scores help in ranking potential inhibitors. For example, docking studies on other sulfonamide derivatives have identified key hydrogen bond interactions and have shown good correlation between docking scores and experimental activity. ssrn.com
Interaction Analysis: The results of docking simulations highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding. For instance, studies on L-proline amide derivatives as ACE inhibitors revealed that hydrogen bonding with active site residues was crucial for their inhibitory potency. researchgate.netresearchgate.net
Table 4: Representative Molecular Docking Scores for Sulfonamide-Based Inhibitors
| Inhibitor Class | Target Enzyme | Docking Score Range (kcal/mol) | Key Interactions Observed |
| Sulfonamide Derivatives | Penicillin-Binding Protein 2X | -6.6 to -7.5 | Hydrogen bonding with amino acid residues like GLY 664, VAL 662, and ARG 426. ssrn.com |
| L-Proline Amide Derivatives | Angiotensin Converting Enzyme | Up to -7.4 | Hydrogen bonding with active site residues. researchgate.netresearchgate.net |
| Sulfonyl-α-L-amino Acid Derivatives | Various Cancer Cell Lines | Not specified | The studies focused on antipoliferative evaluation and predicting binding geometry. |
Note: Docking scores are highly dependent on the software and scoring function used and should be interpreted with caution.
Based on a comprehensive search of available scientific literature, there is no specific research data available for the computational chemistry and theoretical modeling of Proline, 1-[(3-nitrophenyl)sulfonyl]- . Detailed studies focusing on Hirshfeld surface analysis and interaction energy calculations for this particular compound have not been published.
Therefore, the requested article with detailed research findings and data tables for the specified sections cannot be generated at this time.
Enzymatic and Protein Ligand Interaction Studies Involving Proline Derivatives Mechanistic Focus
Investigation of Proline Sulfonamide Analogues as Enzyme Ligands
Proline sulfonamides, a class of compounds to which Proline, 1-[(3-nitrophenyl)sulfonyl]- belongs, have been a subject of significant interest in the study of enzyme-ligand interactions. These derivatives are synthesized to explore their potential as organocatalysts and as probes or inhibitors for various enzymes. nih.govresearchgate.net The unique, rigid, five-membered ring structure of the proline core provides a defined scaffold that can be systematically modified. longdom.org The addition of a sulfonamide group, such as the (3-nitrophenyl)sulfonyl group, introduces specific electronic and steric properties that influence binding affinity and selectivity for target proteins. researchgate.net
Researchers investigate these analogues to understand the structural requirements for molecular recognition within an enzyme's active site. nih.gov By systematically altering the substituents on the sulfonyl group or the proline ring, studies can map the topology of the binding pocket and identify key interactions that govern ligand binding. Proline sulfonamide derivatives have been utilized in the development of catalysts for C-C bond-forming reactions, including aldol (B89426) and Mannich reactions, highlighting their ability to interact with and stabilize transition states in a manner analogous to enzyme-substrate complexes. nih.gov The evaluation of these compounds as enzyme ligands often involves assessing their ability to modulate enzyme activity, which provides insights into their mechanism of action and potential as therapeutic agents or biochemical tools. researchgate.netacs.org
Active Site Characterization and Ligand Binding Mechanisms
The binding of proline derivatives to an enzyme's active site is a highly specific process governed by a combination of intermolecular forces, including hydrogen bonds, ionic bonds, and van der Waals interactions. researchgate.net The characterization of these interactions is crucial for understanding the basis of an enzyme's substrate specificity and for the rational design of inhibitors. nih.govnih.gov For enzymes that process proline, the active site is precisely shaped to accommodate the unique cyclic structure of the amino acid.
Studies on enzymes like proline dehydrogenase (PRODH) reveal how specific active site residues are critical for discriminating between proline and its analogues. nih.gov For instance, a conserved tyrosine residue in PRODH acts as a structural filter, sterically hindering the binding of hydroxyproline (B1673980) by clashing with its 4-hydroxyl group. nih.govresearchgate.net The removal of this bulky side chain can increase the volume of the binding pocket, allowing other analogues to bind. nih.gov
In the case of Proline, 1-[(3-nitrophenyl)sulfonyl]-, the binding mechanism would involve multiple points of contact:
Proline Ring: The pyrrolidine (B122466) ring itself can engage in hydrophobic and CH/π interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine within the active site. nih.govrsc.org These interactions are surprisingly strong and contribute significantly to binding stability. rsc.orgresearchgate.net
Sulfonamide Group: The sulfonamide moiety can act as a hydrogen bond acceptor and donor, forming critical connections with polar residues in the binding pocket.
Nitrophenyl Group: The aromatic nitrophenyl group can participate in stacking interactions with aromatic side chains of the enzyme. The electron-withdrawing nature of the nitro group can further modulate these electronic interactions.
Conformational Changes in Enzymes Induced by Proline Ligand Binding
Many enzymes are not rigid structures but are dynamic entities that can undergo significant conformational changes upon binding to a ligand. frontiersin.orgacs.org This phenomenon, often described by the "induced fit" model, is a fundamental aspect of enzyme catalysis and specificity. nih.govportlandpress.com The binding energy derived from the interaction between the ligand and the enzyme is utilized to drive energetically unfavorable structural rearrangements, often transitioning the enzyme from an inactive "open" state to a catalytically competent "closed" state. acs.orgportlandpress.com
These ligand-gated conformational changes serve several key purposes:
Active Site Sequestration: They can enclose the bound ligand within a protected microenvironment, shielding it from the bulk solvent and positioning catalytic residues for optimal activity. acs.orgnih.gov
Enhanced Specificity: The requirement to induce a specific conformational change can act as an additional layer of substrate selectivity.
Catalytic Activation: The structural rearrangement can precisely align catalytic groups, activate the substrate for chemical transformation, and stabilize the transition state of the reaction. portlandpress.com
While steady-state kinetics may not always reveal large conformational changes, biophysical methods can provide a more dynamic picture. oup.com For proline-recognizing enzymes, the binding of a ligand like a proline sulfonamide analogue could stabilize a specific loop or domain, leading to a more ordered and active catalytic site. nih.govoup.com This flexibility allows enzymes to bind a substrate, perform a chemical reaction, and then release the product, with each step potentially involving distinct conformational states. frontiersin.org
Kinetic Mechanisms of Enzyme-Catalyzed Transformations Involving Proline Analogues
Enzyme kinetics provides a quantitative framework for understanding the rates of enzymatic reactions and the mechanisms by which ligands, such as inhibitors or alternative substrates, affect these rates. openresearchlibrary.org The interaction of a proline analogue like Proline, 1-[(3-nitrophenyl)sulfonyl]- with an enzyme can be characterized by its effect on key kinetic parameters.
The foundational model for many enzyme-catalyzed reactions is the Michaelis-Menten equation , which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).
If a proline analogue acts as an inhibitor, kinetic studies can elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring reaction rates at various substrate and inhibitor concentrations. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency. For some ligands, the interaction is characterized by tight-binding inhibition , where the Kᵢ is close to or below the enzyme concentration, requiring more complex kinetic equations for analysis. oup.com
Interactive Data Table: Key Concepts in Enzyme Kinetics
| Parameter | Description | Significance in Ligand Studies |
| Vₘₐₓ | The maximum rate of reaction when the enzyme is saturated with substrate. | Can be affected by non-competitive and uncompetitive inhibitors. |
| Kₘ | The substrate concentration at which the reaction rate is half of Vₘₐₓ. It often reflects the enzyme's affinity for the substrate. | Increased by competitive inhibitors, indicating apparent lower affinity. |
| k꜀ₐₜ | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | A measure of the catalytic efficiency of the enzyme. |
| k꜀ₐₜ/Kₘ | The specificity constant, which reflects the overall catalytic efficiency of the enzyme for a particular substrate. | The primary measure for comparing the efficiency of different substrates or the impact of inhibitors. |
| Kᵢ | The inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. | A direct measure of an inhibitor's potency; a lower Kᵢ indicates a more potent inhibitor. |
Future Research Directions and Emerging Applications of Proline, 1 3 Nitrophenyl Sulfonyl
Development of Novel Proline Sulfonamide Catalyst Architectures
The future development of organocatalysts hinges on the rational design of new molecular architectures to achieve unprecedented reactivity and selectivity. While proline sulfonamides have already demonstrated considerable utility, the potential for structural modification is vast. nih.govresearchgate.net For Proline, 1-[(3-nitrophenyl)sulfonyl]-, the 3-nitrophenylsulfonyl moiety itself is a key site for synthetic elaboration.
Future research will likely focus on:
Introduction of Steric Bulk: Altering the steric environment around the catalytic core can profoundly impact enantioselectivity by creating more defined chiral pockets. Modifications could include introducing bulky groups onto the phenylsulfonyl ring to fine-tune the catalyst's interaction with substrates.
Functional Group Transformation: The nitro group can be chemically transformed into other functionalities, such as an amine, an azide, or a halogen. This would not only alter the electronic properties but also provide a chemical handle for grafting the catalyst onto solid supports or integrating it into larger molecular systems, creating novel hybrid catalysts.
The exploration of these new catalyst structures is expected to lead to the discovery of unique reactivity and the ability to facilitate novel chemical transformations. nih.gov
Integration into Continuous Flow Chemistry and Advanced Reaction Systems
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, scalability, and ease of automation. nih.govmdpi.com A major future direction for catalysts like Proline, 1-[(3-nitrophenyl)sulfonyl]- is their adaptation for use in these advanced systems. This integration is typically achieved through catalyst immobilization. nih.gov
Key research strategies include:
Immobilization on Solid Supports: The catalyst can be covalently anchored to various insoluble supports, such as polymers (e.g., polystyrene), inorganic materials (e.g., silica), or monoliths. nih.govelsevierpure.comresearchgate.net The 3-nitrophenyl group provides a potential site for functionalization to enable this anchoring without disrupting the core catalytic structure.
Development of Packed-Bed Reactors: Once immobilized, the catalyst can be packed into a column to create a packed-bed reactor. A solution of reactants is then continuously passed through the column, where the reaction occurs. This setup facilitates easy separation of the product from the catalyst, which remains in the reactor for subsequent runs, thereby enhancing catalyst recyclability and process efficiency. researchgate.net
Improved Process Metrics: Flow systems allow for superior heat and mass transfer, which can lead to increased reaction rates, higher product purity, and reduced reaction times. nih.gov The development of a continuous flow process utilizing an immobilized version of Proline, 1-[(3-nitrophenyl)sulfonyl]- would represent a significant step towards its practical application in industrial-scale synthesis. nih.govresearchgate.net
Exploration of New Reaction Classes and Expanding Substrate Scopes
Proline-derived organocatalysts are well-known for their effectiveness in a range of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions. nih.govresearchgate.netwikipedia.org However, the full potential of the proline sulfonamide class, including the 1-[(3-nitrophenyl)sulfonyl]- derivative, has yet to be realized. nih.gov Future research will undoubtedly focus on pushing the boundaries of their catalytic capabilities.
Promising areas of exploration include:
Novel Asymmetric Transformations: Efforts will be directed towards applying these catalysts to new classes of reactions, such as pericyclic reactions (e.g., Diels-Alder), conjugate additions of novel nucleophiles, and complex cascade sequences that build molecular complexity in a single step.
Challenging Substrates: A key goal is to expand the range of compatible substrates. This includes tackling sterically hindered substrates to create highly substituted stereocenters and developing catalysts capable of activating less reactive starting materials. The ability of proline aryl sulfonamides to construct all-carbon quaternary stereocenters is a particularly notable feature that warrants further development. nih.govresearchgate.net
Tandem and Multicomponent Reactions: The design of processes where the catalyst can mediate multiple bond-forming events in a single pot is a highly attractive area. The specific properties of Proline, 1-[(3-nitrophenyl)sulfonyl]- may prove advantageous in orchestrating such complex reaction sequences, offering a highly efficient route to valuable molecules. nih.gov
The table below summarizes the performance of representative proline sulfonamide catalysts in established reactions, indicating the types of transformations where Proline, 1-[(3-nitrophenyl)sulfonyl]- could be investigated and optimized.
| Reaction Type | Catalyst Type | Key Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Aldol Reaction | Proline Phenyl Sulfonamide | Acetone + p-Nitrobenzaldehyde | Modest | Modest | nih.gov |
| Mannich Reaction | N-(p-dodecylphenylsulfonyl)prolinamide | Aldehydes + p-Anisidine + Ketones | Up to 99% | Up to >99% | nih.gov |
| Michael Addition | N-(carboxy-p-dodecylphenylsulfonyl)prolinamide | Ketones + Enones | Up to 99% | Up to 99% | nih.gov |
| Aza-Diels-Alder | N-(p-dodecylphenylsulfonyl)prolinamide | Danishefsky's Diene + Imines | Up to 99% | Up to 98% | nih.gov |
Advanced Computational Methodologies for Predictive Catalyst Design
The empirical, trial-and-error approach to catalyst development is increasingly being supplemented by powerful computational tools. Advanced computational methodologies, particularly Density Functional Theory (DFT), are set to play a pivotal role in the future design of catalysts based on the Proline, 1-[(3-nitrophenyl)sulfonyl]- scaffold.
Future research in this area will involve:
Transition State Modeling: DFT calculations can be used to model the transition states of catalyzed reactions. rsc.org This allows researchers to understand the key intermolecular interactions (e.g., hydrogen bonding) that govern the reaction's stereochemical outcome. wikipedia.org
Predicting Enantioselectivity: By comparing the energies of the transition states leading to different stereoisomers, computational models can predict the enantioselectivity of a given catalyst. This predictive capability is invaluable for screening potential catalyst structures in silico before committing to their synthesis, saving significant time and resources.
Rational Catalyst Design: The insights gained from computational studies can guide the rational design of new catalysts. For example, if modeling reveals that a specific steric or electronic feature would stabilize the desired transition state, chemists can synthesize a new derivative of Proline, 1-[(3-nitrophenyl)sulfonyl]- that incorporates this feature, leading to a more effective catalyst.
Supramolecular Chemistry and Advanced Materials Science Applications
Beyond its role as a standalone catalyst, Proline, 1-[(3-nitrophenyl)sulfonyl]- possesses structural features that make it an attractive building block for applications in supramolecular chemistry and materials science. The combination of a rigid chiral scaffold (proline) and a functionalizable aromatic ring makes it a versatile component for constructing larger, ordered systems. nih.gov
Emerging applications in this domain include:
Chiral Tectons for Supramolecular Assembly: The molecule can act as a "tecton," or a molecular building block, for the self-assembly of complex supramolecular architectures. nih.gov The sulfonamide and nitro groups are capable of forming specific hydrogen bonds and other non-covalent interactions, which can be programmed to direct the formation of discrete assemblies or extended networks with defined topologies.
Functional Polymers and Materials: The catalyst can be incorporated into polymer chains, either as a pendant group or within the main backbone. nih.gov This could lead to the creation of recyclable polymer-supported catalysts or "smart" materials whose catalytic activity can be switched on or off by an external stimulus. acs.org
Metal-Organic Frameworks (MOFs): By functionalizing the phenyl ring with a suitable linking group (e.g., a carboxylic acid), the molecule could be used as a chiral ligand for the synthesis of enantiomerically pure MOFs. researchgate.net These porous materials could find applications in asymmetric catalysis, chiral separations, and sensing.
Nanoparticle Functionalization: Proline derivatives can be used to functionalize the surface of nanoparticles, creating hybrid materials that combine the properties of the nanoparticle core with the catalytic and chiral recognition capabilities of the proline moiety. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-[(3-nitrophenyl)sulfonyl]proline, and what experimental parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of proline derivatives using 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or pyridine). Key parameters include:
- Reaction Solvent : Polar aprotic solvents like DCM or DMF optimize sulfonylation efficiency .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., sulfonate ester formation).
- Workup : Acidic aqueous washes (e.g., 1M HCl) remove unreacted sulfonyl chloride, followed by column chromatography (silica gel, hexane/EtOAc) for purification.
- Data Table :
| Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| DCM | 78 | ≥95% | |
| DMF | 85 | ≥98% |
Q. How can researchers characterize the structural integrity of 1-[(3-nitrophenyl)sulfonyl]proline?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm sulfonyl group integration (¹H: δ 8.0–8.5 ppm for aromatic protons; ¹³C: ~140 ppm for sulfonyl-SO₂).
- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 329.3 for C₁₁H₁₂N₂O₅S) and retention time consistency .
- X-ray Crystallography : Resolve stereochemical configuration if enantiopure synthesis is attempted .
Q. What safety precautions are critical when handling 1-[(3-nitrophenyl)sulfonyl]proline?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can enantioselective synthesis of 1-[(3-nitrophenyl)sulfonyl]proline be achieved, and what challenges arise in maintaining stereochemical fidelity?
- Methodological Answer :
- Chiral Catalysts : Employ (S)-proline (30 mol%) in DMSO to induce asymmetry, but note low enantiomeric excess (5–34%) due to competing racemization pathways .
- Kinetic Resolution : Use immobilized lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers.
- Analytical Validation : Chiral HPLC (Chiralpak IA column, hexane/i-PrOH) quantifies enantiopurity .
Q. What strategies resolve contradictions in biological activity data for sulfonylated proline derivatives?
- Methodological Answer :
- Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis in receptor binding assays) .
- Metabolite Profiling : Use LC-MS/MS to detect hydrolyzed byproducts (e.g., free proline) that may confound bioactivity .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like cannabinoid receptors, guiding structure-activity relationship (SAR) refinement .
Q. How does the 3-nitrophenylsulfonyl group influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via UV-Vis (λ = 310 nm for nitro group). Half-life ranges from 2–8 hours, depending on substituent electronic effects .
- Oxidative Resistance : Test in H₂O₂-containing media; sulfonamides generally resist oxidation better than sulfonate esters .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Critical Factors :
- Impurity of Reagents : Residual moisture in 3-nitrobenzenesulfonyl chloride reduces reactivity.
- Scaling Effects : Milligram-scale reactions (<100 mg) often report higher yields due to easier heat dissipation .
- Detection Limits : Low-resolution HPLC may overestimate purity; use tandem MS for trace impurity identification .
Research Design Considerations
Q. What in vitro assays are suitable for evaluating the bioactivity of 1-[(3-nitrophenyl)sulfonyl]proline?
- Methodological Framework :
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]CP55,940 for CB2 receptor affinity) .
- Enzyme Inhibition : Test against proline-specific peptidases (e.g., prolyl oligopeptidase) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assay on HEK293 or HepG2 cells to rule out nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

